![molecular formula C12H7FN2 B1396884 4-(2-Fluorophenyl)pyridine-2-carbonitrile CAS No. 1219454-74-6](/img/structure/B1396884.png)
4-(2-Fluorophenyl)pyridine-2-carbonitrile
Overview
Description
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .Scientific Research Applications
1. Crystal Structure and Molecular Docking
The crystal structure and molecular docking studies of pyridine derivatives, including 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been conducted. These studies focus on potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which can increase sensitivity to apoptosis in cells expressing NAMPT and tumorspheres (Venkateshan et al., 2019).
2. Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives, a category that includes 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
3. Synthesis of New Derivatives
New series of pyrazole-4-carbonitrile derivatives, including compounds related to 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been synthesized. These derivatives have been used to create new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).
4. Non-Linear Optical Properties
The study of pyridine-carbonitrile derivatives for their non-linear optical properties is another significant area. The structural analysis of these compounds contributes to the understanding of their potential in optical applications (Palani et al., 2004).
5. Photopolymerization Processes
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, related to 4-(2-Fluorophenyl)pyridine-2-carbonitrile, have been evaluated for monitoring different types of photopolymerization processes. These compounds are also studied for their role in accelerating cationic and free-radical photopolymerization under near UV light (Ortyl et al., 2019).
6. OLED Efficiency
Research includes the design and synthesis of pyridine-carbonitrile fluorophores with amine-type donors for application in OLEDs. These studies focus on enhancing photoluminescence and thermally activated delayed fluorescence (Chen et al., 2022).
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-4-2-1-3-11(12)9-5-6-15-10(7-9)8-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPJTTSTXIPUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)pyridine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.